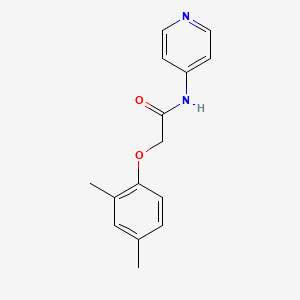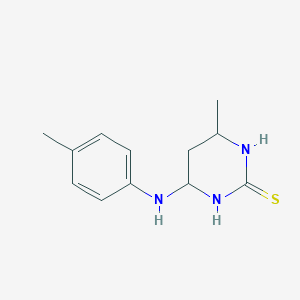![molecular formula C6H5N3S B14156959 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione CAS No. 6220-34-4](/img/structure/B14156959.png)
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a fused ring system consisting of a pyrrolo and pyrimidine ring with a thione group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide to convert carbonyl groups into thione groups in tricyclic pyrimidinone systems . Another approach includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: Conversion of thione to sulfoxide or sulfone derivatives.
Reduction: Reduction of the thione group to a thiol or hydrogenation of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrogenated pyrimidines.
Substitution: Alkylated or acylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cell signaling pathways and induction of apoptosis in cancer cells . The thione group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring, exhibiting different biological activities.
Indeno[1,2-d]pyrimidine: Features an indene ring fused to a pyrimidine ring, used in the synthesis of various bioactive molecules.
Uniqueness
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione is unique due to its specific ring fusion and the presence of a thione group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
6220-34-4 |
|---|---|
Molekularformel |
C6H5N3S |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
1,5-dihydropyrrolo[3,2-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) |
InChI-Schlüssel |
LAZBEOOWQRTIMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1NC=NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)
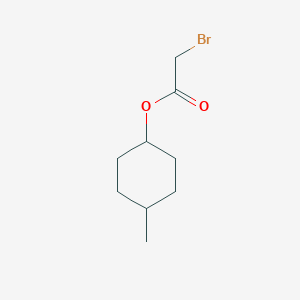
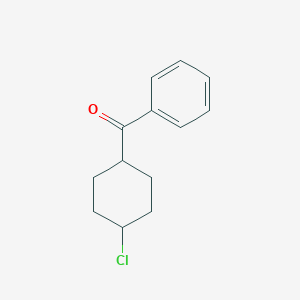



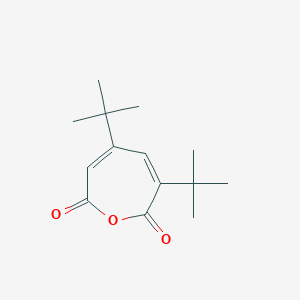

![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)


![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
